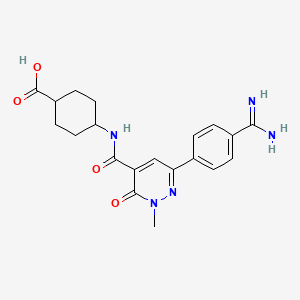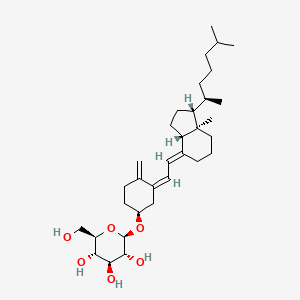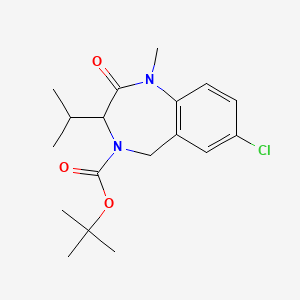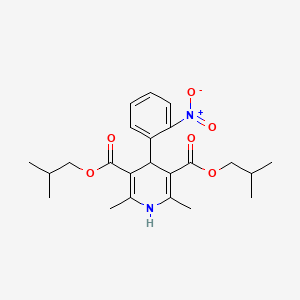
4SZ94Obn3X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound has a molecular formula of C23H30N2O6 and a molecular weight of 430.4941 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it into a pyridine derivative.
Reduction: Reduction reactions can target the nitro group, converting it into an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex dihydropyridine derivatives .
Biology: In biological research, it is used to study the effects of dihydropyridine derivatives on calcium channels, as these compounds are known to act as calcium channel blockers .
Medicine: The compound and its derivatives are investigated for their potential use in treating cardiovascular diseases due to their calcium channel blocking activity .
Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Molecular Targets and Pathways:
Molecular Targets: L-type calcium channels.
Pathways Involved: Calcium signaling pathways, leading to muscle relaxation and vasodilation.
Comparaison Avec Des Composés Similaires
- Nifedipine
- Amlodipine
- Felodipine
- Nisoldipine
Comparison: Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the nitro group. This structural uniqueness may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Propriétés
Numéro CAS |
2226462-71-9 |
|---|---|
Formule moléculaire |
C23H30N2O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N2O6/c1-13(2)11-30-22(26)19-15(5)24-16(6)20(23(27)31-12-14(3)4)21(19)17-9-7-8-10-18(17)25(28)29/h7-10,13-14,21,24H,11-12H2,1-6H3 |
Clé InChI |
PEEVNOYLSWYJIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


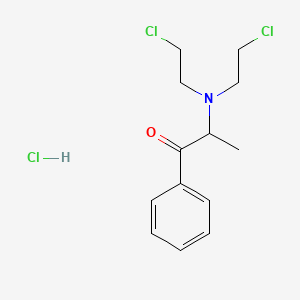
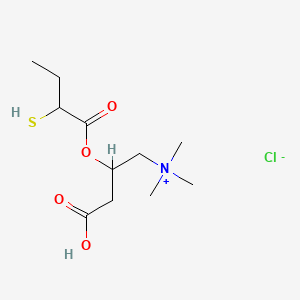
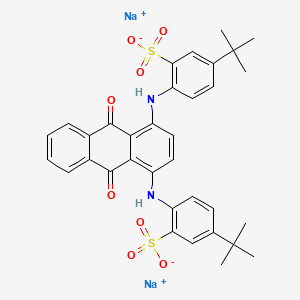

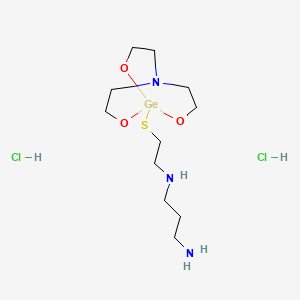
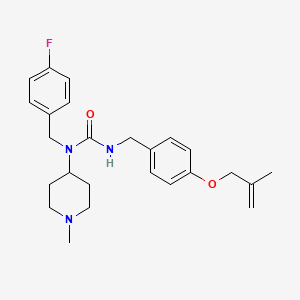
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
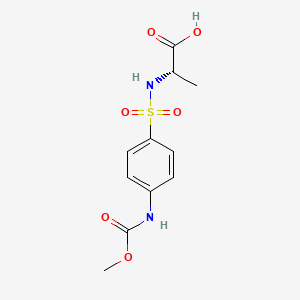
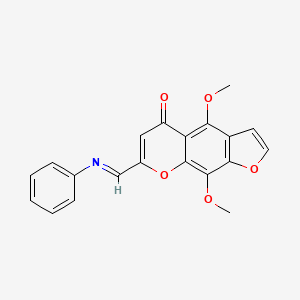
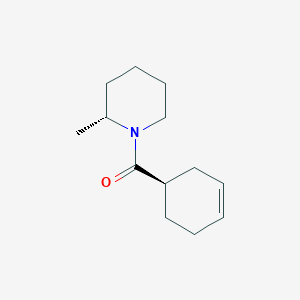
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
